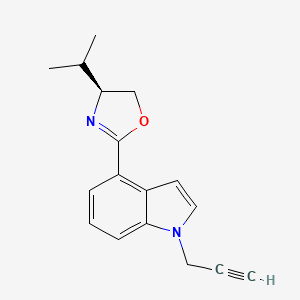

Antiviral agent 53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

(4S)-4-propan-2-yl-2-(1-prop-2-ynylindol-4-yl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C17H18N2O/c1-4-9-19-10-8-13-14(6-5-7-16(13)19)17-18-15(11-20-17)12(2)3/h1,5-8,10,12,15H,9,11H2,2-3H3/t15-/m1/s1 |

InChI Key |

ZIHYMRWZGXFBFY-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=C3C=CN(C3=CC=C2)CC#C |

Canonical SMILES |

CC(C)C1COC(=N1)C2=C3C=CN(C3=CC=C2)CC#C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Antiviral Agent F2-7f, a Novel HIV-1 Capsid Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the novel antiviral agent F2-7f, a piperazinone phenylalanine derivative identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the experimental methodologies, quantitative data, and mechanistic insights derived from the seminal study by Xu et al. (2022).

Introduction

The HIV-1 capsid (CA) protein is a critical and highly conserved component of the virus, playing essential roles throughout the viral lifecycle, including reverse transcription, nuclear import, and assembly. This makes it a prime target for the development of new antiretroviral therapies. Antiviral agent F2-7f emerged from a rational drug design campaign aimed at identifying novel small molecules that modulate the function of the HIV-1 CA protein. F2-7f is a piperazinone phenylalanine derivative that has demonstrated moderate to potent anti-HIV-1 activity by binding to the CA hexamer.

Discovery and Synthesis

The discovery of F2-7f was the result of a targeted synthetic effort to create a library of piperazinone phenylalanine derivatives with terminal indole or benzene rings. The design strategy was based on the structure of a known HIV-1 capsid inhibitor, PF74. The synthesis of F2-7f followed a multi-step chemical process.

Synthesis Workflow

The logical flow of the synthesis process is outlined below.

Caption: Synthetic pathway for Antiviral Agent F2-7f.

Quantitative Antiviral Activity

The antiviral efficacy and cytotoxicity of F2-7f were assessed in cell-based assays. The quantitative data from these experiments are summarized in the table below, providing a clear comparison of its activity against HIV-1 and its effect on host cell viability.

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| F2-7f | HIV-1 (IIIB) | 5.89 ± 2.03 | 16.36 ± 3.38 | 2.78 |

| PF74 (Control) | HIV-1 (IIIB) | 0.75 | >70.50 | >94 |

Table 1: Antiviral Activity and Cytotoxicity of F2-7f against HIV-1. EC50 (50% effective concentration) represents the concentration of the compound that inhibited viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduced cell viability by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50. Data sourced from Xu et al. (2022)[1].

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of F2-7f.

Chemical Synthesis of F2-7f

Starting Material: N-(tert-butoxycarbonyl)-3,5-difluoro-L-phenylalanine.

Step 1: Amide Coupling

-

To a solution of N-(tert-butoxycarbonyl)-3,5-difluoro-L-phenylalanine in dichloromethane (DCM), add 4-methoxy-N-methylaniline, 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine (DIEA).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the amide product.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in trifluoroacetic acid (TFA).

-

Stir the solution at room temperature to remove the tert-butyloxycarbonyl (Boc) protecting group.

-

Evaporate the TFA to yield the free amine.

Step 3: Acylation

-

Dissolve the free amine from Step 2 in DCM.

-

Add bromoacetic acid and a coupling agent.

-

Stir the mixture to facilitate the acylation reaction.

Step 4: Intramolecular Cyclization

-

Treat the acylated product with a suitable base to induce intramolecular cyclization, forming the piperazinone ring.

-

Purify the final product, F2-7f, using column chromatography.

Anti-HIV Activity and Cytotoxicity Assay (MTT Assay)

This assay determines the inhibitory effect of the compound on viral replication and its toxicity to the host cells.

Cell Line: MT-4 cells. Virus: HIV-1 (IIIB strain).

Protocol:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of F2-7f and the control compound (PF74).

-

Infect the MT-4 cells with the HIV-1 IIIB virus stock.

-

Immediately add the diluted compounds to the infected cells.

-

Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

-

On day 5, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

-

Incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilizing solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the EC50 and CC50 values from the dose-response curves.

Surface Plasmon Resonance (SPR) Binding Assay

This experiment confirms the direct binding of F2-7f to its molecular target, the HIV-1 CA protein.

Instrumentation: BIAcore surface plasmon resonance biosensor.

Protocol:

-

Immobilize recombinant HIV-1 CA protein (monomer or hexamer) on a sensor chip.

-

Prepare a series of concentrations of F2-7f in a suitable running buffer.

-

Inject the F2-7f solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) in real-time to observe the binding and dissociation of the compound.

-

Regenerate the sensor surface between injections.

-

Analyze the binding data to determine the binding affinity (KD). The results indicated that F2-7f preferentially binds to the CA hexamer over the monomer.[1]

Mechanism of Action: Targeting the HIV-1 Capsid

The antiviral activity of F2-7f is attributed to its interaction with the HIV-1 capsid protein. The binding of F2-7f to the CA hexamer is proposed to disrupt the normal functions of the capsid, thereby inhibiting viral replication.

Proposed Binding Interaction

Molecular dynamics simulations suggest that F2-7f binds to the same site on the HIV-1 CA protein as the well-characterized inhibitor PF74.[1] This binding site is a hydrophobic pocket at the interface between two adjacent CA monomers within the hexamer.

Caption: F2-7f binding to the HIV-1 CA hexamer.

Conclusion

Antiviral agent F2-7f represents a promising lead compound in the development of novel anti-HIV-1 therapeutics targeting the viral capsid. Its discovery through rational design and synthesis, coupled with detailed characterization of its antiviral activity and mechanism of action, provides a solid foundation for further optimization and preclinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery.

References

SGT-53: A Nanocomplex for TP53 Gene Therapy with Broad-Spectrum Antiviral Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SGT-53 is an investigational gene therapy agent designed to deliver the wild-type TP53 gene to target cells. While primarily developed as an oncology therapeutic, its mechanism of action holds significant promise as a broad-spectrum antiviral strategy. The p53 tumor suppressor protein, encoded by TP53, is a critical component of the innate immune system, orchestrating cellular responses that can prevent viral replication and spread. Many viruses have consequently evolved mechanisms to inhibit or degrade p53 to facilitate their life cycles. SGT-53 aims to counteract these viral strategies by restoring p53 function, thereby reactivating the host's intrinsic antiviral defenses. This guide provides a comprehensive overview of SGT-53's composition, its proposed antiviral mechanism of action, available quantitative data from preclinical and clinical studies, and detailed experimental methodologies.

Core Concepts: Composition and Structure

SGT-53 is not a conventional small-molecule antiviral drug but a sophisticated nanocomplex engineered for targeted gene delivery. Due to its nature as a biologic nanoparticle, a traditional chemical structure is not applicable. Its composition is based on three primary components:

-

Therapeutic Payload : A plasmid DNA vector that encodes the full-length, wild-type human p53 protein.

-

Delivery Vehicle : A cationic liposome composed of DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). This lipid-based vesicle encapsulates and protects the plasmid DNA.

-

Targeting Moiety : A single-chain antibody fragment (scFv) that specifically targets the human transferrin receptor (TfR).[1][2] Since transferrin receptors are highly expressed on the surface of many tumor cells and are also present on key immune cells, this allows for targeted delivery of the p53 gene.[2][3]

This composition allows SGT-53 to be administered systemically, travel to target tissues, and introduce the TP53 gene into cells.

Mechanism of Action: A Host-Directed Antiviral Strategy

The antiviral activity of SGT-53 is indirect and host-centric. It functions by overcoming viral suppression of the p53 pathway, a cornerstone of the host's innate immunity. Upon successful delivery of the TP53 gene, the host cell's machinery transcribes and translates functional p53 protein. Elevated levels of wild-type p53 can then initiate a cascade of antiviral responses.

Coronaviruses, for instance, are known to reduce endogenous p53 levels by enhancing its degradation.[4] By delivering an external source of the TP53 gene, SGT-53 can replenish the cell's p53 levels, thereby restoring its antiviral functions.

The restored p53 protein acts as a pleiotropic transcription factor that can:

-

Induce Apoptosis : Triggering programmed cell death in infected cells is a potent antiviral mechanism that limits the production and spread of new virions.

-

Enhance Type I Interferon (IFN) Response : p53 is a key regulator of the IFN pathway. It can transcriptionally activate several interferon-stimulated genes (ISGs) and interferon regulatory factors (IRFs), such as IRF5 and IRF9. This leads to increased production of interferons, which in turn establishes an antiviral state in surrounding cells, making them less susceptible to infection.

-

Modulate Immune Signaling : Beyond the IFN pathway, p53 can influence the expression of various cytokines and chemokines, helping to orchestrate a more robust innate and adaptive immune response to the viral threat.

The proposed antiviral mechanism of SGT-53 is visualized in the signaling pathway diagram below.

Quantitative Data Summary

While direct antiviral efficacy data for SGT-53 is not yet published, quantitative data from its clinical development in oncology provides valuable insights into its delivery, safety, and biological activity.

Table 1: SGT-53 Clinical Trial Dosing Information

| Parameter | Phase I | Phase Ib | Phase II (Pancreatic Cancer) | Phase II (Glioblastoma) |

| Dose Levels (DNA/infusion) | 0.6 mg, 1.2 mg, 2.4 mg, 3.6 mg | 2.4 mg, 3.6 mg | 3.6 mg (de-escalation possible) | 3.6 mg (de-escalation possible) |

| Combination Agent | None (single agent) | Docetaxel | Gemcitabine/nab-paclitaxel | Temozolomide |

| Primary Endpoint | Safety, MTD | Safety, Phase II dose | Progression-Free Survival | 6-month Progression-Free Survival |

| Maximum Tolerated Dose (MTD) | Not reached at 3.6 mg | Not specified | N/A | N/A |

Table 2: Preclinical In Vitro Biological Effects of SGT-53 Treatment

| Parameter Measured | Cell Line | Result | Time Point | Reference |

| Human p53 mRNA Expression | 4T1 (mouse breast cancer) | >3-log increase vs. control | 24, 48, 72 hrs | |

| Type I Interferon (IFNα1) mRNA | 4T1 | Increased expression | 48, 72 hrs | |

| PD-L1 mRNA Expression | 4T1 | Significant increase | 48, 72 hrs | |

| Apoptotic & Dead Cells | 4T1 | Significant increase | 48 hrs | |

| ATP Release (ICD marker) | 4T1 | Increased vs. control | Not specified | |

| HMGB1 Release (ICD marker) | 4T1 | Increased vs. control | Not specified |

(ICD: Immunogenic Cell Death)

Experimental Protocols

Detailed protocols for direct antiviral assays with SGT-53 are not publicly available. However, methodologies for key experiments performed in preclinical and clinical studies that are relevant to its mechanism of action can be adapted.

Protocol: Quantification of Exogenous p53 Expression by DNA PCR

This protocol is based on the methodology used to confirm transgene delivery in patient tumor biopsies during a Phase I clinical trial.

Objective: To detect and quantify the presence of the SGT-53-delivered TP53 gene in target tissue.

Methodology:

-

Sample Collection: Obtain at least 20 mg of tissue (e.g., tumor biopsy) within 24-96 hours after the final administration of SGT-53. Snap freeze the tissue immediately.

-

DNA Extraction: Extract total DNA from the frozen tissue sample using a standard commercial DNA extraction kit, following the manufacturer's instructions.

-

PCR Analysis:

-

Design PCR primers specific to a region of the plasmid DNA delivered by SGT-53 that is not present in the endogenous human genome. This ensures specific detection of the exogenous gene.

-

Perform a standard Polymerase Chain Reaction (PCR) using the extracted DNA as a template.

-

Include appropriate controls:

-

Negative Control: DNA from an untreated tissue sample.

-

Positive Control: A known quantity of the SGT-53 plasmid DNA.

-

-

Run the PCR products on an agarose gel to visualize the amplified DNA fragment. The presence of a band of the correct size in the treated sample, and its absence in the negative control, confirms the delivery of the transgene.

-

-

Quantitative PCR (qPCR) (Optional): For quantification, use a real-time PCR (qPCR) assay with the specific primers and a fluorescent probe (e.g., TaqMan). Create a standard curve using serial dilutions of the SGT-53 plasmid to quantify the number of plasmid copies per unit of extracted DNA.

Protocol: In Vitro Apoptosis Assay by Annexin V Staining

This protocol is adapted from preclinical studies assessing the biological activity of SGT-53.

Objective: To measure the induction of apoptosis in cells following treatment with SGT-53.

Methodology:

-

Cell Culture: Plate target cells (e.g., virus-infected or non-infected) in a suitable multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with SGT-53 at a predetermined concentration. Include an untreated control and a control treated with a non-coding plasmid nanocomplex to account for effects of the delivery vehicle.

-

Incubation: Incubate the cells for a specified time period (e.g., 48 hours) under standard cell culture conditions.

-

Cell Harvesting: Gently harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye (e.g., 7-AAD or Propidium Iodide) to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the cell population based on forward and side scatter.

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/dead cells: Annexin V-positive and 7-AAD-positive.

-

-

Compare the percentage of apoptotic cells in the SGT-53 treated group to the control groups.

-

Conclusion and Future Directions

SGT-53 represents a promising, host-directed approach to antiviral therapy. By restoring a central hub of the innate immune system that is commonly targeted by viruses, it has the potential to be effective across a broad spectrum of viral pathogens, including novel and emerging threats. While its development has focused on oncology, the robust induction of p53 expression, apoptosis, and interferon-related genes demonstrated in preclinical studies provides a strong rationale for its investigation as an antiviral agent. Future research should focus on direct in vitro and in vivo studies against a panel of clinically relevant viruses to quantify its antiviral efficacy and further elucidate the specific molecular pathways involved.

References

- 1. Phase I Study of a Systemically Delivered p53 Nanoparticle in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Second Career for p53 as A Broad-Spectrum Antiviral? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TP53 Gene Therapy as a Potential Treatment for Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Initial Cytotoxicity Screening of Antiviral Agent 53 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of a novel compound, designated "Antiviral agent 53." The document outlines the core methodologies, presents illustrative data, and details the experimental protocols necessary for assessing the cytotoxic potential of new antiviral candidates. This foundational screening is a critical step in preclinical drug development to ensure that the therapeutic antiviral effect occurs at concentrations that are not harmful to host cells.[1][2]

Introduction to Cytotoxicity Screening in Antiviral Drug Discovery

The primary goal of antiviral drug development is to inhibit viral replication without causing harm to the host organism. Therefore, a critical initial step is to determine the cytotoxicity of a potential antiviral compound.[1][2] This process involves exposing various cell lines to the compound and measuring its impact on cell viability and health. Key parameters derived from these studies include the 50% cytotoxic concentration (CC50), which is the concentration of the drug that causes a 50% reduction in cell viability.[3] This value is then compared to the 50% effective concentration (EC50), the concentration at which the drug inhibits 50% of viral activity, to calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window, suggesting that the compound is effective against the virus at concentrations that are not toxic to the cells.

Summary of In Vitro Cytotoxicity Data for this compound

The following tables summarize the hypothetical cytotoxicity and antiviral efficacy data for this compound across a panel of relevant cell lines. These cell lines are commonly used in virology research and represent different tissue types.

Table 1: Cytotoxicity (CC50) of this compound in Various Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (hrs) | CC50 (µM) |

| Vero E6 | Monkey Kidney Epithelial | MTT | 72 | > 100 |

| A549 | Human Lung Carcinoma | LDH | 48 | 85.2 |

| Huh-7 | Human Liver Carcinoma | MTT | 72 | 92.5 |

| MDCK | Canine Kidney Epithelial | MTT | 72 | > 100 |

| HeLa | Human Cervical Carcinoma | LDH | 48 | 78.9 |

Table 2: Antiviral Efficacy (EC50) and Selectivity Index (SI) of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A Virus | MDCK | 5.2 | > 100 | > 19.2 |

| SARS-CoV-2 | Vero E6 | 8.1 | > 100 | > 12.3 |

| Hepatitis C Virus | Huh-7 | 6.5 | 92.5 | 14.2 |

| Rhinovirus | HeLa | 10.3 | 78.9 | 7.7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Cell Lines: Vero E6, A549, Huh-7, MDCK, and HeLa cells were selected for their susceptibility to various viral infections.

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the specified time (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, with an incubation time of 48 hours.

-

Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is used to detect this event. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.

-

Cell Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Caption: General workflow for in vitro cytotoxicity screening of an antiviral agent.

Caption: Simplified diagram of the intrinsic apoptosis pathway.

Conclusion

The initial cytotoxicity screening of this compound demonstrates a favorable preliminary safety profile, with high CC50 values in several cell lines. The calculated Selectivity Indices for Influenza A, SARS-CoV-2, and Hepatitis C viruses suggest that the compound's antiviral activity occurs at concentrations significantly lower than those causing overt cytotoxicity. Further investigation into the mechanisms of cell death, such as through apoptosis assays, will provide a more complete understanding of the compound's interaction with host cells. These foundational studies are essential for guiding the subsequent stages of preclinical and clinical development of this compound as a potential therapeutic agent.

References

Unraveling the Enigma of Antiviral Agent 53: A Deep Dive into Target Identification and Validation

Introduction

The quest for novel antiviral therapeutics remains a cornerstone of modern medicine. The emergence of new viral threats and the development of resistance to existing drugs necessitate a continuous pipeline of innovative antiviral agents. This technical guide focuses on "Antiviral agent 53," also identified as Compound (S)-4v, a molecule of interest in the field of antiviral research. The following sections will provide a comprehensive overview of the methodologies and data pertinent to the identification and validation of its biological target.

While publicly available information on the specific antiviral target and mechanism of action of "this compound" (Compound (S)-4v) is limited, this guide will delineate the standard experimental workflows and data presentation formats employed in such investigations. The content herein is based on established principles of virology and drug discovery, offering a robust framework for researchers, scientists, and drug development professionals.

Target Identification: The First Crucial Step

Identifying the molecular target of a novel antiviral agent is paramount to understanding its mechanism of action and advancing its development. A multi-pronged approach is typically employed, combining computational and experimental strategies.

In Silico Approaches

Computational methods provide an initial, rapid assessment of potential viral or host targets. These can include:

-

Molecular Docking: Simulating the interaction of Compound (S)-4v with the crystal structures of known viral proteins (e.g., proteases, polymerases, entry proteins) to predict binding affinity and mode.

-

Pharmacophore Modeling: Creating a 3D model of the essential chemical features of Compound (S)-4v and screening it against databases of protein structures to identify potential binding partners.

-

Target Prediction Algorithms: Utilizing machine learning models trained on known drug-target interactions to predict putative targets for a novel compound.

Experimental Approaches

Experimental validation is essential to confirm the predictions from in silico studies. Key methodologies include:

-

Affinity-Based Methods:

-

Affinity Chromatography: Immobilizing Compound (S)-4v on a solid support and passing a viral or host cell lysate over the column. Proteins that bind to the compound are retained and can be identified by mass spectrometry.

-

Pull-Down Assays: Using a tagged version of Compound (S)-4v to "pull down" its binding partners from a cell lysate for subsequent identification.

-

-

Activity-Based Methods:

-

Enzymatic Assays: Testing the ability of Compound (S)-4v to inhibit the activity of specific viral enzymes in vitro.

-

Phenotypic Screening: Observing the effect of the compound on viral replication in cell culture and then working backward to identify the affected pathway or protein.

-

Experimental Workflow for Target Identification

Caption: A generalized workflow for antiviral target identification.

Target Validation: Confirming the Biological Relevance

Once a putative target is identified, it must be validated to ensure that its interaction with the antiviral agent is responsible for the observed antiviral effect.

Genetic Approaches

Genetic manipulation of the target in the host or virus is a powerful validation tool.

-

Gene Knockdown (siRNA/shRNA): Reducing the expression of the putative host target protein using small interfering RNAs (siRNA) or short hairpin RNAs (shRNA). If the antiviral effect of Compound (S)-4v is diminished upon target knockdown, it provides strong evidence for on-target activity.

-

Gene Overexpression: Increasing the expression of the target protein. This can sometimes lead to increased resistance to the antiviral agent if the compound acts as a competitive inhibitor.

-

CRISPR-Cas9 Gene Editing: Introducing specific mutations into the target gene that are predicted to disrupt the binding of Compound (S)-4v. The loss of antiviral activity in cells with the mutated target would confirm the binding site.

Biochemical and Biophysical Approaches

These methods directly measure the interaction between the compound and the purified target protein.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR): Monitors the binding of the compound to the immobilized target protein in real-time to determine association and dissociation rate constants.

-

Thermal Shift Assay (TSA): Measures the change in the melting temperature of the target protein upon binding to the compound, which is indicative of a direct interaction.

Target Validation Workflow

Caption: A typical workflow for validating a putative antiviral target.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated during the target identification and validation process for an antiviral agent like Compound (S)-4v.

Table 1: In Vitro Antiviral Activity of Compound (S)-4v

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A/H1N1 | MDCK | 1.2 ± 0.3 | >100 | >83.3 |

| SARS-CoV-2 | Vero E6 | 0.8 ± 0.1 | >100 | >125 |

| HIV-1 | MT-4 | 2.5 ± 0.6 | >100 | >40 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Table 2: Binding Affinity of Compound (S)-4v to Putative Target Protein X

| Method | Kd (nM) | Kon (1/Ms) | Koff (1/s) |

| Isothermal Titration Calorimetry (ITC) | 52 ± 8 | N/A | N/A |

| Surface Plasmon Resonance (SPR) | 45 ± 5 | 1.2 x 105 | 5.4 x 10-3 |

Kd: Dissociation constant; Kon: Association rate constant; Koff: Dissociation rate constant

Detailed Experimental Protocols

Protocol: siRNA-Mediated Knockdown for Target Validation

-

Cell Seeding: Seed host cells (e.g., A549 for influenza studies) in 24-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute the siRNA targeting the putative host factor and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.

-

Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

-

Transfection: Add the transfection complexes to the cells in a dropwise manner.

-

Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

-

Confirmation of Knockdown: Harvest a subset of cells to confirm target protein knockdown by Western blot or qRT-PCR.

-

Viral Infection: Infect the remaining transfected cells with the virus at a multiplicity of infection (MOI) of 0.1.

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing various concentrations of Compound (S)-4v or a vehicle control.

-

Quantification of Viral Titer: After 24-48 hours, collect the cell culture supernatant and determine the viral titer using a plaque assay or TCID50 assay.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare a solution of the purified putative target protein (e.g., 20 µM) in a suitable buffer. Prepare a solution of Compound (S)-4v (e.g., 200 µM) in the same buffer. Degas both solutions.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

-

Loading the Syringe: Load the Compound (S)-4v solution into the injection syringe.

-

Loading the Sample Cell: Load the target protein solution into the sample cell.

-

Titration: Perform a series of injections of the Compound (S)-4v solution into the sample cell, typically 20-30 injections of 1-2 µL each.

-

Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway Analysis

If the validated target is part of a known signaling pathway, it is crucial to understand how the antiviral agent modulates this pathway.

Hypothetical Signaling Pathway Affected by Compound (S)-4v

Preliminary Pharmacokinetic Profile of Antiviral Agent AV-53

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the preliminary pharmacokinetic (PK) profile of AV-53, a novel antiviral agent. The enclosed data and protocols are intended to provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of AV-53, established through a series of in vitro and in vivo studies. This technical guide serves as a foundational resource for further development and optimization of this promising antiviral candidate.

Introduction

The early assessment of pharmacokinetic properties is a critical step in the development of new antiviral therapies.[1][2] A thorough understanding of a compound's ADME profile allows for the early identification of potential liabilities and guides the optimization of dosing regimens to maximize efficacy and minimize toxicity.[1][3] This report details the initial characterization of AV-53, a novel molecule with demonstrated in vitro antiviral activity. The following sections provide a summary of its metabolic stability, plasma protein binding, and key pharmacokinetic parameters in preclinical species.

In Vitro ADME Profile

A series of in vitro assays were conducted to evaluate the fundamental ADME properties of AV-53. These studies are essential for predicting the in vivo behavior of the compound.[4]

Metabolic Stability in Liver Microsomes

The metabolic stability of AV-53 was assessed in human and rat liver microsomes to estimate its susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time was monitored to determine its intrinsic clearance.

Table 1: Metabolic Stability of AV-53 in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 28 | 24.8 |

Plasma Protein Binding

The extent to which AV-53 binds to plasma proteins was determined using equilibrium dialysis. Only the unbound fraction of a drug is considered pharmacologically active and available for distribution and clearance.

Table 2: Plasma Protein Binding of AV-53

| Species | Protein Binding (%) | Unbound Fraction (fu) |

| Human | 92.5 | 0.075 |

| Rat | 88.2 | 0.118 |

| Mouse | 85.6 | 0.144 |

Cytochrome P450 (CYP) Inhibition

The potential for AV-53 to inhibit major human CYP isoforms was evaluated to assess the risk of drug-drug interactions (DDIs). The half-maximal inhibitory concentration (IC50) was determined for key CYP enzymes.

Table 3: Cytochrome P450 Inhibition Profile of AV-53

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2D6 | 28.5 |

| CYP3A4 | 42.1 |

In Vivo Pharmacokinetic Profile

To understand the disposition of AV-53 in a living system, pharmacokinetic studies were conducted in mice and rats. These studies provide crucial information on the compound's behavior after administration.

Pharmacokinetic Parameters in Mice

Following a single intravenous (IV) and oral (PO) administration, plasma concentrations of AV-53 were measured at various time points to determine key PK parameters.

Table 4: Pharmacokinetic Parameters of AV-53 in Mice

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 850 | 420 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (ng·h/mL) | 1275 | 1980 |

| t½ (h) | 2.1 | 2.5 |

| Cl (mL/min/kg) | 13.1 | - |

| Vd (L/kg) | 2.2 | - |

| F (%) | - | 31.1 |

Pharmacokinetic Parameters in Rats

Similar studies were conducted in rats to assess the pharmacokinetic profile in a second rodent species.

Table 5: Pharmacokinetic Parameters of AV-53 in Rats

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 780 | 350 |

| Tmax (h) | 0.08 | 0.75 |

| AUC (ng·h/mL) | 1150 | 1650 |

| t½ (h) | 2.8 | 3.1 |

| Cl (mL/min/kg) | 14.5 | - |

| Vd (L/kg) | 2.9 | - |

| F (%) | - | 28.7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Metabolic Stability Assay

-

System: Pooled human and rat liver microsomes (0.5 mg/mL).

-

Compound Concentration: 1 µM AV-53.

-

Incubation: The assay was initiated by the addition of NADPH and incubated at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

Termination: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (Clint) were calculated from the rate of disappearance of AV-53.

Plasma Protein Binding Assay

-

Method: Equilibrium Dialysis.

-

System: A semipermeable membrane separates a plasma-containing drug solution from a buffer solution.

-

Procedure: AV-53 was added to plasma (human, rat, and mouse) at a concentration of 5 µM. The plasma was dialyzed against a phosphate buffer at 37°C for 4 hours.

-

Analysis: At equilibrium, the concentrations of AV-53 in the plasma and buffer chambers were determined by LC-MS/MS.

-

Calculation: The percentage of bound drug was calculated from the difference in concentrations between the two chambers.

Cytochrome P450 Inhibition Assay

-

System: Human liver microsomes and specific CYP isoform substrates.

-

Procedure: AV-53 at various concentrations was incubated with human liver microsomes and an isoform-specific substrate.

-

Analysis: The formation of the substrate's metabolite was monitored by LC-MS/MS.

-

Calculation: The IC50 value, which is the concentration of AV-53 that causes 50% inhibition of the enzyme activity, was calculated by comparing the rate of metabolite formation in the presence and absence of the test compound.

In Vivo Pharmacokinetic Studies

-

Animals: Male CD-1 mice and Sprague-Dawley rats.

-

Administration: AV-53 was administered as a single intravenous bolus (1 mg/kg) via the tail vein or by oral gavage (5 mg/kg).

-

Sample Collection: Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation.

-

Analysis: Plasma concentrations of AV-53 were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Experimental Workflows

Caption: Overview of the experimental workflow for AV-53 pharmacokinetic profiling.

ADME Data Integration Logic

Caption: Logical flow for integrating ADME data to guide drug development decisions.

Conclusion

The preliminary pharmacokinetic data for AV-53 provide a solid foundation for its continued development. The compound exhibits moderate metabolic stability and high plasma protein binding. The in vivo studies in rodents demonstrate acceptable oral bioavailability. The low potential for CYP inhibition suggests a reduced risk of drug-drug interactions. These findings support the progression of AV-53 to further preclinical evaluation.

References

An In-depth Technical Guide to Antiviral Agent 53 and Its Effect on Viral Entry Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antiviral agent 53" is a placeholder designation. This guide utilizes the extensively studied and clinically approved CCR5 antagonist, Maraviroc, as a representative molecule to illustrate the principles of a viral entry inhibitor that targets a host-cell co-receptor. The data and mechanisms described herein are based on published literature for Maraviroc.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of viral entry, specifically targeting the host chemokine receptor CCR5.[1][2] This receptor is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells, primarily CD4+ T-lymphocytes.[3] By binding to a transmembrane hydrophobic pocket within the CCR5 receptor, this compound induces a conformational change in the extracellular loops of the receptor.[3][4] This allosteric modulation prevents the viral envelope glycoprotein gp120 from binding to CCR5, thereby blocking a crucial step in the membrane fusion process and effectively inhibiting viral entry into the host cell. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.

Mechanism of Action: Inhibition of Viral Entry

The entry of R5-tropic HIV-1 into a host cell is a multi-step process. The viral surface glycoprotein, gp120, first binds to the primary CD4 receptor on the T-cell surface. This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The subsequent interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound acts as a non-competitive antagonist of the CCR5 co-receptor. It does not compete with the natural chemokine ligands or the viral gp120 for the primary binding site. Instead, it binds to a distinct allosteric site within the transmembrane helices of CCR5. This binding stabilizes a conformation of CCR5 that is not recognized by the gp120 protein, thereby preventing the virus from completing the entry process. Because the agent targets a host protein rather than a viral enzyme, it presents a unique mechanism of action compared to other classes of antiretrovirals like reverse transcriptase or protease inhibitors.

Quantitative Data Presentation

The efficacy of this compound has been quantified through in vitro antiviral activity assays and clinical trials.

Table 1: In Vitro Antiviral Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values against various CCR5-tropic HIV-1 isolates.

| Virus Type | Assay System | IC50 (nM) | IC90 (nM) | Reference(s) |

| HIV-1 Ba-L (Lab-adapted) | Peripheral Blood Mononuclear Cells (PBMCs) | 0.56 (95% CI: 0.36-0.9) | Not Reported | |

| 43 Primary HIV-1 Isolates | Various Cell Lines | Not Reported | 2.0 (Geometric Mean) | |

| Clinically Derived Pseudovirus | Recombinant Virus Assay | 1.04 (in vitro) | 5.74 (in vitro) | |

| In Vivo (Calculated) | Pharmacokinetic/Pharmacodynamic Model | 7.65 ng/mL (~14.9 nM) | Not Reported |

Table 2: Clinical Efficacy of this compound in Treatment-Experienced Patients (MOTIVATE 1 & 2 Trials, 48 Weeks)

This table presents key outcomes from pivotal clinical trials in patients with prior treatment experience.

| Endpoint | This compound + OBT | Placebo + OBT | Reference(s) |

| Mean Decrease in HIV-1 RNA (log10 copies/mL) | ~1.0 | Not specified | |

| Proportion with HIV-1 RNA <50 copies/mL | 44% | 17% | |

| Mean Increase in CD4+ Cell Count (cells/µL) | 120 | 61 | |

| Durable Response at 96 Weeks (% with <50 copies/mL) | 81-87% (of those suppressed at 48 weeks) | N/A |

*OBT: Optimized Background Therapy

Table 3: Clinical Efficacy of this compound in Treatment-Naïve Patients (MERIT Trial, 48 Weeks)

This table compares this compound to a standard-of-care regimen in patients new to therapy.

| Endpoint | This compound + ZDV/3TC | Efavirenz + ZDV/3TC | Reference(s) |

| Proportion with HIV-1 RNA <50 copies/mL | 65.3% | 69.3% | |

| Mean Increase in CD4+ Cell Count (cells/µL) | 170 | 144 |

**ZDV/3TC: Zidovudine/Lamivudine

Detailed Experimental Protocols

Characterization of this compound's effect on viral entry relies on specialized cell-based assays. Below are detailed protocols for two key experimental approaches.

Protocol: Pseudovirus Neutralization Assay

This assay quantifies the ability of an agent to inhibit viral entry using replication-incompetent pseudoviruses. These particles consist of a viral core (e.g., from HIV or VSV) that lacks an envelope protein and carries a reporter gene (e.g., luciferase or GFP). The core is enveloped with the viral glycoprotein of interest (e.g., HIV-1 Env), making entry dependent on that specific glycoprotein.

Objective: To determine the IC50 of this compound against HIV-1 Env-mediated entry.

Materials:

-

HEK293T cells

-

Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells or U87.CD4.CCR5 cells)

-

Plasmids: HIV-1 Env expression vector, packaging vector (e.g., pNL4-3.Luc.R-E-), and VSV-G (for control)

-

Transfection reagent

-

This compound stock solution

-

Culture medium (DMEM with 10% FBS, 1% Pen/Strep)

-

96-well cell culture plates (white, clear-bottom for luminescence)

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Procedure:

-

Day 1: Production of Pseudovirus a. Seed HEK293T cells in 10 cm dishes to be 80-90% confluent at the time of transfection. b. Co-transfect cells with the HIV-1 Env expression plasmid and the HIV packaging/reporter plasmid using a suitable transfection reagent, according to the manufacturer's protocol. c. As a control, prepare a separate batch of pseudoviruses using a VSV-G expression plasmid instead of HIV-1 Env. d. Incubate cells at 37°C, 5% CO2.

-

Day 2: Seeding of Target Cells a. Seed target cells (e.g., TZM-bl) into a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. b. Incubate overnight at 37°C, 5% CO2.

-

Day 3: Neutralization Assay a. Harvest the pseudovirus-containing supernatant from the HEK293T cells 48-72 hours post-transfection. Filter through a 0.45 µm filter to remove cells and debris. b. Prepare serial dilutions of this compound in culture medium in a separate 96-well plate. c. Add a standardized amount of pseudovirus (predetermined to yield a strong luciferase signal) to each well containing the diluted agent. d. Incubate the virus-agent mixture for 1 hour at 37°C. e. Remove the medium from the target cells seeded on Day 2 and add 100 µL of the virus-agent mixture to each well. f. Include control wells: "virus only" (no agent) and "cells only" (no virus). g. Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Day 5: Signal Readout a. Remove the supernatant from the wells. b. Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions with a plate luminometer. c. Calculate the percent inhibition for each concentration relative to the "virus only" control. d. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol: Cell-Cell Fusion Assay

This assay measures the ability of an agent to block the fusion between cells expressing the viral envelope protein and target cells expressing the appropriate receptors. It models the final stage of viral entry.

Objective: To determine if this compound can block Env-mediated cell-cell fusion.

Materials:

-

Effector cells expressing HIV-1 Env and a reporter component (e.g., mCherry).

-

Target cells expressing CD4, CCR5, and a complementary reporter component (e.g., eGFP). TZM-bl cells are commonly used.

-

This compound stock solution.

-

Culture medium.

-

96-well culture plates.

-

Fusion inhibitor control (e.g., Enfuvirtide/T-20).

-

Fluorescence microscope or high-content imager.

Procedure:

-

Day 1: Seeding Target Cells a. Seed target cells (e.g., TZM-bl) into a 96-well plate and culture for 24 hours to form a monolayer.

-

Day 2: Co-culture and Inhibition a. Pre-treat the target cell monolayer with various concentrations of this compound (and controls) for 30-60 minutes at 37°C. b. Detach the effector cells (Env-expressing) and overlay them onto the pre-treated target cells. c. Co-culture the cells for a defined period (e.g., 2-6 hours) at 37°C to allow for fusion. d. Fusion is identified by the appearance of syncytia (large, multi-nucleated cells) and/or the co-localization of the two fluorescent reporters (e.g., cells positive for both mCherry and eGFP).

-

Day 2/3: Quantification a. Wash the cells gently to remove non-fused effector cells. b. Fix the cells with paraformaldehyde. c. Quantify fusion by counting the number of syncytia per field of view using a fluorescence microscope or by using an automated high-content imager to determine the percentage of fused (dual-color) cells. d. Plot the fusion percentage against the agent concentration to assess inhibitory activity.

Resistance Pathways

Resistance to this compound can emerge through two primary mechanisms:

-

Co-receptor Tropism Switch: The virus may develop mutations in the gp120 V3 loop that allow it to utilize the CXCR4 co-receptor for entry instead of CCR5. Since this compound is specific to CCR5, it is ineffective against CXCR4-tropic (X4) or dual-tropic viruses. This is often the result of selecting pre-existing minor X4 variants in the viral population.

-

Binding to Drug-Bound CCR5: More rarely, the virus can acquire mutations, typically in the V3 loop of gp120, that enable it to bind to the CCR5 receptor even when it is in the conformation induced by this compound. This form of resistance results in a characteristic "plateau" in the dose-response curve, where increasing the drug concentration fails to achieve 100% inhibition.

Conclusion

This compound represents a significant therapeutic class of viral entry inhibitors. Its mechanism, which involves allosteric modulation of the host co-receptor CCR5, effectively blocks the entry of R5-tropic HIV-1. Its clinical efficacy has been demonstrated in both treatment-naïve and treatment-experienced populations, offering a valuable option in combination antiretroviral therapy. Understanding the experimental methods used to characterize its activity and the potential pathways for resistance is critical for its optimal use in clinical practice and for the development of next-generation entry inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

A Technical Guide to Antiviral Agent 53: A Novel STING Agonist with Broad-Spectrum Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral agents. Rather than targeting virus-specific enzymes, a host-centric approach aimed at stimulating the innate immune system offers a promising strategy for achieving activity against a wide range of viruses. This document provides a technical overview of "Antiviral Agent 53" (hereinafter referred to as AV-53), a novel, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Preclinical data indicate that AV-53 induces a robust type I interferon response, conferring potent antiviral activity against a panel of RNA and DNA viruses in vitro. This guide summarizes the mechanism of action, in vitro efficacy, cytotoxicity, and the experimental protocols used to characterize AV-53.

Mechanism of Action: STING Pathway Activation

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of many viral infections.[1] Upon activation, STING triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[2] These interferons, in turn, induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in host cells, inhibiting viral replication and spread.[3]

AV-53 functions as a direct agonist of STING. It binds to the STING protein, inducing its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of the IFN-β gene.[4] The resulting IFN-β secretion establishes a broad-spectrum antiviral state.

Quantitative Data Summary

The antiviral activity and cytotoxicity of AV-53 were evaluated in various cell lines. Efficacy is reported as the half-maximal effective concentration (EC₅₀), and cytotoxicity is reported as the half-maximal cytotoxic concentration (CC₅₀). The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the therapeutic window.

Table 1: In Vitro Antiviral Activity of AV-53

| Virus | Family | Genome | Cell Line | EC₅₀ (µM) |

| Influenza A/WSN/33 (H1N1) | Orthomyxoviridae | (-)ssRNA | A549 | 0.25 |

| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | (-)ssRNA | HEp-2 | 0.41 |

| SARS-CoV-2 (WA1/2020) | Coronaviridae | (+)ssRNA | Vero E6 | 0.33 |

| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | dsDNA | Vero | 0.18 |

| Vaccinia Virus (VACV) | Poxviridae | dsDNA | HeLa | 0.22 |

Table 2: Cytotoxicity and Selectivity Index of AV-53

| Cell Line | Description | CC₅₀ (µM) | Virus Tested | Average SI (CC₅₀/EC₅₀) |

| A549 | Human Lung Carcinoma | > 50 | Influenza A | > 200 |

| HEp-2 | Human Laryngeal Carcinoma | > 50 | RSV | > 121 |

| Vero E6 | African Green Monkey Kidney | 45.7 | SARS-CoV-2 | 138 |

| Vero | African Green Monkey Kidney | 48.2 | HSV-1 | 267 |

| HeLa | Human Cervical Carcinoma | > 50 | Vaccinia Virus | > 227 |

Experimental Protocols

Protocol: Viral Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Plating: Seed host cells (e.g., A549) in 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare a 2-fold serial dilution of AV-53 in infection medium.

-

Infection: Aspirate cell culture medium and infect cells with the virus at a specified Multiplicity of Infection (MOI) for 1-2 hours.

-

Treatment: Remove the viral inoculum and add the AV-53 serial dilutions to the wells. Include "virus only" (positive control) and "cells only" (negative control) wells.

-

Incubation: Incubate plates for a period corresponding to one viral replication cycle (e.g., 24-48 hours).

-

Harvest: Collect the supernatant from each well.

-

Titration: Determine the viral titer in each supernatant sample using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or plaque assay on fresh cell monolayers.

-

Analysis: Calculate the viral titer reduction relative to the "virus only" control. The EC₅₀ is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

References

Methodological & Application

Synthesis Protocol for Antiviral Agent 53: A Planar Chiral Thiourea Derivative for Potato Virus Y Inhibition

For Research Purposes Only

Abstract

This document provides a detailed synthesis protocol for Antiviral Agent 53, also identified as compound (S)-4v, a planar chiral thiourea derivative that has demonstrated notable inhibitory activity against Potato Virus Y (PVY). The protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral agents. The synthesis involves a multi-step process commencing from commercially available starting materials, leading to the formation of a key planar chiral amine intermediate, which is subsequently converted to the target thiourea derivative. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Potato Virus Y (PVY) is a significant plant pathogen that causes substantial economic losses in potato and other solanaceous crop yields worldwide. The development of effective antiviral agents to combat PVY is a critical area of research in agricultural science. Recent studies have identified a series of planar chiral thiourea derivatives with potent anti-PVY activity. Among these, this compound ((S)-4v) has emerged as a promising candidate for further investigation. The unique planar chiral scaffold of this compound class is believed to play a crucial role in its interaction with viral components, thereby inhibiting viral replication. This protocol outlines the laboratory-scale synthesis of (S)-4v for research and evaluation purposes.

Data Presentation

| Compound | Yield (%) | Curative Activity (EC50, µg/mL) | Protective Activity (EC50, µg/mL) |

| (S)-4v (this compound) | 85 | 328.6 | 256.1 |

| (S)-4u[1] | 88 | 349.3[1] | 146.2[1] |

| Ningnanmycin (Control)[1] | N/A | 400.8[1] | 276.4 |

Experimental Protocols

The synthesis of this compound ((S)-4v) is a multi-step process that can be broadly divided into two key stages: the synthesis of the planar chiral amine intermediate and the subsequent formation of the thiourea derivative.

Stage 1: Synthesis of Planar Chiral Amine Intermediate ((S)-2)

The synthesis of the key planar chiral amine intermediate is adapted from established methods for creating similar paracyclophane derivatives.

Step 1.1: Synthesis of pseudo-p-dibromo[2.2]paracyclophane (Intermediate A)

-

To a solution of [2.2]paracyclophane (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (2.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pseudo-p-dibromo[2.2]paracyclophane.

Step 1.2: Synthesis of pseudo-p-amino-bromo[2.2]paracyclophane (Intermediate B)

-

In a sealed tube, combine pseudo-p-dibromo[2.2]paracyclophane (1.0 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), a suitable ligand (e.g., a diamine ligand, 0.2 eq), and an ammonia source (e.g., aqueous ammonia).

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) for 48 hours.

-

After cooling to room temperature, extract the product with an organic solvent and purify by column chromatography to yield the racemic amine.

Step 1.3: Resolution of the Racemic Amine to obtain (S)-2

-

Dissolve the racemic pseudo-p-amino-bromo[2.2]paracyclophane in a suitable solvent and add a chiral resolving agent (e.g., a chiral carboxylic acid).

-

Allow for the diastereomeric salts to crystallize.

-

Separate the diastereomers by fractional crystallization.

-

Treat the desired diastereomeric salt with a base to liberate the enantiomerically pure (S)-pseudo-p-amino-bromo[2.2]paracyclophane ((S)-2).

Stage 2: Synthesis of this compound ((S)-4v)

Step 2.1: Synthesis of the Isothiocyanate Intermediate (3v)

-

To a solution of the corresponding aniline (e.g., 4-ethynylaniline) (1.0 eq) in a solvent like dichloromethane, add thiophosgene (1.1 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude isothiocyanate (3v), which can often be used in the next step without further purification.

Step 2.2: Formation of the Thiourea Derivative ((S)-4v)

-

Dissolve the planar chiral amine ((S)-2) (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add the isothiocyanate intermediate (3v) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours).

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield this compound ((S)-4v).

Visualization of the Synthesis Workflow

Caption: Synthetic route to this compound ((S)-4v).

References

Application Notes and Protocols for Evaluating "Antiviral Agent 53" via Cell Culture Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antiviral activity of a novel compound, designated "Antiviral Agent 53". The described protocols are fundamental cell-based assays used to determine the efficacy and cytotoxicity of potential antiviral agents.

Introduction

The discovery and development of new antiviral agents are paramount in combating viral diseases. A critical initial step in this process is the in vitro evaluation of a compound's ability to inhibit viral replication in a cell culture system. This document outlines a series of standard assays to characterize the antiviral profile of "this compound". These assays include the Cytopathic Effect (CPE) Reduction Assay for initial screening, the Plaque Reduction Assay for quantifying viral inhibition, the Virus Yield Reduction Assay to measure the reduction in progeny virus, and a Cytotoxicity Assay to assess the compound's effect on host cell viability.[1][2] The data generated from these assays are crucial for determining the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which collectively inform the therapeutic potential of the investigational compound.[3][4]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound

The following tables summarize the hypothetical in vitro antiviral activity and cytotoxicity of "this compound" against various viruses in different cell lines. The EC50 represents the concentration of the drug required to inhibit viral replication by 50%, while the CC50 is the concentration that reduces the viability of uninfected cells by 50%.[4] The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | EC50 (µM) |

| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction | 2.5 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Reduction | 1.8 |

| Rhinovirus 14 | HeLa | CPE Reduction | 5.2 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Virus Yield Reduction | 3.1 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) |

| MDCK | MTT Assay | 72 | >100 |

| Vero | Neutral Red Uptake | 72 | 85 |

| HeLa | MTT Assay | 48 | >100 |

| HEp-2 | AlamarBlue Assay | 72 | 92 |

Table 3: Selectivity Index of this compound

| Virus Strain | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A/PR/8/34 (H1N1) | MDCK | >100 | 2.5 | >40 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 85 | 1.8 | 47.2 |

| Rhinovirus 14 | HeLa | >100 | 5.2 | >19.2 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 92 | 3.1 | 29.7 |

Experimental Protocols

General Cell and Virus Culture

Maintain appropriate cell lines (e.g., MDCK, Vero, HeLa, HEp-2) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Propagate virus stocks in susceptible host cells and titrate to determine the stock concentration in terms of Plaque Forming Units per milliliter (PFU/mL) or 50% Tissue Culture Infectious Dose (TCID50).

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of "this compound" that is toxic to the host cells.

Materials:

-

96-well cell culture plates

-

Target host cells

-

Growth medium

-

"this compound" stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed 96-well plates with host cells at an appropriate density to achieve a confluent monolayer after 24 hours.

-

Prepare serial dilutions of "this compound" in culture medium.

-

Remove the growth medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a "cells only" control (with medium) and a "medium only" blank.

-

Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay is used for the initial screening of antiviral compounds based on their ability to protect cells from virus-induced CPE.

Materials:

-

96-well cell culture plates with confluent host cell monolayers

-

Virus stock of known titer

-

"this compound" stock solution

-

Culture medium with reduced serum (e.g., 2% FBS)

-

Neutral red solution

-

Citrate-ethanol solution

Procedure:

-

Prepare serial dilutions of "this compound" in culture medium.

-

Remove the growth medium from the 96-well plates containing confluent cell monolayers.

-

Add the compound dilutions to the wells in triplicate.

-

Include virus control (cells + virus, no compound), cell control (cells only, no virus), and a positive control antiviral drug.

-

Add a predetermined amount of virus (e.g., 100 TCID50) to all wells except the cell control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator until CPE is maximal in the virus control wells (typically 3-7 days).

-

Visualize cell viability by staining with neutral red.

-

After incubation with the dye, wash the cells and extract the dye using a citrate-ethanol solution.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

Plaque Reduction Assay

The plaque reduction assay is a quantitative method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50 or EC50).

Materials:

-

6- or 12-well cell culture plates with confluent host cell monolayers

-

Virus stock of known titer (PFU/mL)

-

"this compound" stock solution

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Seed plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of "this compound" in serum-free medium.

-

In separate tubes, pre-incubate the virus (to yield 50-100 plaques/well) with each compound dilution for 1 hour at 37°C.

-

Aspirate the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

Incubate for 1-2 hours to allow for viral adsorption.

-

Aspirate the inoculum and add the semi-solid overlay medium containing the corresponding concentration of "this compound".

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (2-10 days, depending on the virus).

-

Fix the cells with a fixing solution.

-

Remove the overlay and stain the cell monolayer with Crystal Violet.

-

Wash the wells and count the number of plaques.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

-

Cell culture plates or flasks

-

Confluent host cell monolayers

-

Virus stock

-

"this compound" stock solution

-

96-well plates for virus titration

Procedure:

-

Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of "this compound".

-

Incubate the cultures for a full replication cycle of the virus (e.g., 24-72 hours).

-

Harvest the cell culture supernatants (and/or cell lysates).

-

Determine the titer of the progeny virus in the harvested samples by performing a plaque assay or a TCID50 assay on fresh cell monolayers.

-

The EC90 or EC99 (concentration required to reduce virus yield by 90% or 99%) is often calculated for this assay.

Hypothetical Signaling Pathway Inhibition by this compound

For illustrative purposes, should "this compound" be hypothesized to inhibit a specific viral or host pathway, a diagram can be generated to visualize this. For example, if it targets a viral polymerase:

References

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: Plaque Reduction Assay for Antiviral Agent 53

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plaque reduction assay is a cornerstone technique in virology for determining the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[1] This method quantifies the concentration of an antiviral agent required to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication, by 50% (EC50 or IC50).[1] These application notes provide a comprehensive protocol for assessing the antiviral activity of a compound, designated here as "Antiviral Agent 53," using the plaque reduction assay. The assay is considered the "gold standard" for measuring the ability of a sample to neutralize viral activity.[2][3]

The fundamental principle of the assay involves infecting a confluent monolayer of host cells with a known amount of virus in the presence of varying concentrations of the antiviral agent.[1] A semi-solid overlay is then applied to restrict the spread of the virus to adjacent cells, ensuring the formation of discrete plaques. The number of plaques is inversely proportional to the effectiveness of the antiviral agent.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow of the plaque reduction assay for antiviral agent evaluation.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized based on the specific virus, host cell line, and antiviral agent being tested.

Materials and Reagents

-

Host Cells: A cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa).

-

Virus Stock: A titrated stock of the lytic virus.

-

This compound: Stock solution of known concentration.

-

Culture Medium: Appropriate medium for the host cell line (e.g., DMEM, MEM), supplemented with fetal bovine serum (FBS) and antibiotics.

-

Overlay Medium: Culture medium mixed with a gelling agent like agarose, methylcellulose (CMC), or Avicel.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Fixing Solution: 10% formalin or 4% paraformaldehyde in PBS.

-

Staining Solution: 0.1% to 1% Crystal Violet in 20-50% ethanol.

-

Equipment:

-

Multi-well plates (6, 12, or 24-well).

-

CO2 incubator (37°C, 5% CO2).

-

Biosafety cabinet.

-

Microscope for plaque counting.

-

Standard laboratory pipettes and sterile consumables.

-

Procedure

-

Cell Seeding:

-

The day before the assay, seed the host cells into multi-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection.

-

-

Preparation of Antiviral Agent Dilutions:

-

Prepare a series of dilutions (e.g., two-fold or ten-fold) of this compound in serum-free culture medium. Include a "no drug" control.

-

-

Preparation of Virus Inoculum:

-

Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

-

-

Infection and Treatment:

-

In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound.

-

Prepare a "virus control" (virus mixed with medium only) and a "cell control" (medium only).

-

Incubate the virus-antiviral mixtures at 37°C for 1 hour to allow the agent to interact with the virus.

-

Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.

-

Inoculate the cells with the virus-antiviral mixtures (and control mixtures). Use at least triplicate wells for each concentration.

-

Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

-

-

Application of Overlay:

-

Carefully aspirate the inoculum from the wells.

-

Gently add 1-2 mL of the pre-warmed (e.g., 42°C) semi-solid overlay medium to each well. This overlay restricts the spread of progeny virions, leading to the formation of localized plaques.

-

-

Incubation:

-

Allow the overlay to solidify at room temperature.

-